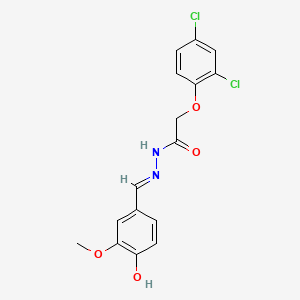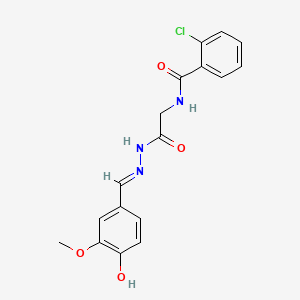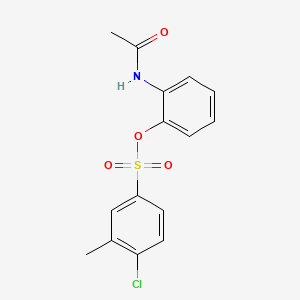![molecular formula C17H12N4OS B603535 2-[4-(5-QUINOLYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]PHENOL CAS No. 929861-25-6](/img/structure/B603535.png)
2-[4-(5-QUINOLYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]PHENOL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(5-QUINOLYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]PHENOL is a complex organic compound that features a quinoline ring, a triazole ring, and a phenol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-QUINOLYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]PHENOL typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .
化学反応の分析
Types of Reactions
2-[4-(5-QUINOLYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]PHENOL can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The quinoline ring can be reduced under specific conditions.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups onto the triazole ring .
科学的研究の応用
2-[4-(5-QUINOLYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]PHENOL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as luminescent materials and sensors
作用機序
The mechanism of action of 2-[4-(5-QUINOLYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]PHENOL involves its interaction with specific molecular targets. The quinoline and triazole rings can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The phenol group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .
類似化合物との比較
Similar Compounds
Similar compounds include other quinoline derivatives, triazole derivatives, and phenol-containing compounds. Examples include:
- Quinoline derivatives like chloroquine and camptothecin.
- Triazole derivatives like fluconazole and itraconazole.
- Phenol-containing compounds like resorcinol and catechol .
Uniqueness
What sets 2-[4-(5-QUINOLYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]PHENOL apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with simpler compounds .
特性
CAS番号 |
929861-25-6 |
|---|---|
分子式 |
C17H12N4OS |
分子量 |
320.4g/mol |
IUPAC名 |
3-(2-hydroxyphenyl)-4-quinolin-5-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H12N4OS/c22-15-9-2-1-5-12(15)16-19-20-17(23)21(16)14-8-3-7-13-11(14)6-4-10-18-13/h1-10,22H,(H,20,23) |
InChIキー |
QHLCVVLXLWWHND-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)N2C3=CC=CC4=C3C=CC=N4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-bromo-N'-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B603452.png)


![4-(1H-pyrazol-1-yl)-N-[3-(trifluoromethoxy)phenyl]benzamide](/img/structure/B603457.png)


![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B603460.png)

![2-(4-chloro-2-methylphenoxy)-N'-[(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B603463.png)
![N'1,N'3-BIS[(E)-(4-HYDROXYPHENYL)METHYLIDENE]PROPANEDIHYDRAZIDE](/img/structure/B603465.png)


![{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}methylamine](/img/structure/B603472.png)
![[(2-Ethoxy-5-methylphenyl)sulfonyl]methylamine](/img/structure/B603474.png)
